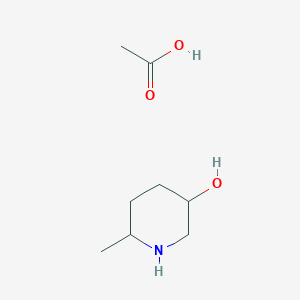

acetic acid;6-methylpiperidin-3-ol

Description

6-Methylpiperidin-3-ol is a chiral piperidine derivative featuring a hydroxyl group at the 3-position and a methyl group at the 6-position of the six-membered nitrogen-containing ring. Its stereochemical configuration, such as (3S,6S) or (3R,6S), significantly influences its chemical and biological properties . This compound is synthesized via methods like catalytic hydrogenation of ketone precursors or stereoselective reduction, ensuring precise control over its configuration .

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

acetic acid;6-methylpiperidin-3-ol |

InChI |

InChI=1S/C6H13NO.C2H4O2/c1-5-2-3-6(8)4-7-5;1-2(3)4/h5-8H,2-4H2,1H3;1H3,(H,3,4) |

InChI Key |

YHFQTZBMHHCHRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-methylpiperidin-3-ol typically involves the reaction of acetic acid with 6-methylpiperidin-3-ol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with 6-methylpiperidin-3-ol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of acetic acid;6-methylpiperidin-3-ol may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity acetic acid;6-methylpiperidin-3-ol for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-methylpiperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetic acid;6-methylpiperidin-3-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of acetic acid;6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-methylpiperidin-3-ol becomes evident when compared to related piperidine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Biological Activity/Applications | Key Differences from 6-Methylpiperidin-3-ol | Reference |

|---|---|---|---|---|

| 6-Methylpiperidin-3-one | Ketone at 3-position, methyl at 6-position | Intermediate in synthesis; lower bioactivity | Lacks hydroxyl group, reducing hydrogen bonding | |

| 3-Hydroxypiperidine | Hydroxyl at 3-position, no methyl group | Moderate neurotransmitter modulation | Absence of methyl group alters steric hindrance | |

| 4-Methylpiperidin-3-ol | Methyl at 4-position, hydroxyl at 3 | Varied receptor binding profiles | Methyl position shifts interaction with targets | |

| 1-Benzyl-6-methylpiperidin-3-ol | Benzyl group at 1-position, methyl at 6 | Ligand for GABA receptors | Benzyl group enhances lipophilicity and affinity | |

| 1-(2-Aminoethyl)piperidin-3-ol | Aminoethyl substituent at 1-position | Enhanced receptor interaction | Aminoethyl group increases polarity and activity |

Stereochemical Variants:

- (3S,6S)-6-Methylpiperidin-3-ol : Exhibits higher binding affinity to specific enzymes due to optimal stereochemical alignment .

- (3R,6S)-6-Methylpiperidin-3-ol : Shows distinct pharmacokinetics, with altered metabolic stability compared to the (3S,6S) isomer .

Key Differentiators of 6-Methylpiperidin-3-ol

- Stereochemical Precision : Configurational isomers exhibit distinct biological outcomes, enabling tailored therapeutic applications .

- Dual Functional Groups : The hydroxyl and methyl groups synergistically enhance both reactivity and target engagement compared to simpler piperidines .

- Versatility : Serves as a scaffold for synthesizing derivatives with varied pharmacological profiles (e.g., anticancer, antimicrobial) .

Biological Activity

Acetic acid; 6-methylpiperidin-3-ol is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H17NO2

- Molecular Weight : 173.24 g/mol

- IUPAC Name : 6-methylpiperidin-3-ol acetate

Research indicates that acetic acid; 6-methylpiperidin-3-ol may interact with various biological targets, influencing several cellular pathways. The compound is believed to affect neurotransmitter systems, potentially impacting mood and behavior.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could alter metabolic pathways.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against various pathogens.

Biological Activities

The biological activities of acetic acid; 6-methylpiperidin-3-ol can be categorized into several areas:

1. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against certain Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antimicrobial agents.

2. Neuropharmacological Effects

Research indicates that acetic acid; 6-methylpiperidin-3-ol may influence CNS activity, potentially providing therapeutic effects for conditions such as anxiety and depression.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in metabolic processes, which could have implications for conditions like diabetes and obesity.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.